

Application Notes and Protocols for **tert-Butyl (6-methoxypyridin-3-yl)carbamate**

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Compound of Interest

Compound Name: **tert-Butyl (6-methoxypyridin-3-yl)carbamate**

Cat. No.: **B065652**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of **tert-Butyl (6-methoxypyridin-3-yl)carbamate** as a versatile building block in medicinal chemistry and drug discovery. Detailed protocols for its use in key synthetic transformations are provided below, along with relevant data and visualizations to guide researchers in their synthetic endeavors.

Introduction

Tert-Butyl (6-methoxypyridin-3-yl)carbamate is a key heterocyclic building block employed in the synthesis of a wide range of biologically active molecules. Its structure incorporates a pyridine ring, a common scaffold in many pharmaceuticals, substituted with a methoxy group and a Boc-protected amine. The tert-butyloxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions, allowing for sequential and site-selective modifications. This makes it a valuable synthon for the construction of complex molecular architectures, particularly in the development of kinase inhibitors and other therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of **tert-Butyl (6-methoxypyridin-3-yl)carbamate** is presented in the table below.

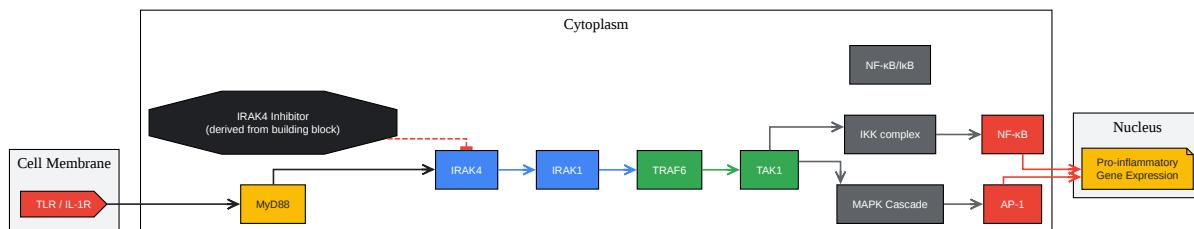
Property	Value
CAS Number	183741-80-2
Molecular Formula	C ₁₁ H ₁₆ N ₂ O ₃
Molecular Weight	224.26 g/mol
Appearance	Off-white to white solid
Solubility	Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol.

Applications in Medicinal Chemistry

Tert-Butyl (6-methoxypyridin-3-yl)carbamate is a valuable precursor for the synthesis of substituted aminopyridines, which are privileged structures in many kinase inhibitors. The 6-methoxy-3-aminopyridine core, accessible after deprotection, serves as a key pharmacophore that can engage in crucial hydrogen bonding interactions within the ATP-binding site of various kinases.

One notable application is in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. IRAK4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which play a central role in the innate immune response. Dysregulation of these pathways is implicated in various inflammatory and autoimmune diseases.

The diagram below illustrates the central role of IRAK4 in the TLR/IL-1R signaling cascade. Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates and activates downstream targets, including IRAK1, leading to the activation of TRAF6. This ultimately results in the activation of transcription factors such as NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines and chemokines. Inhibition of IRAK4 can effectively block this inflammatory cascade.



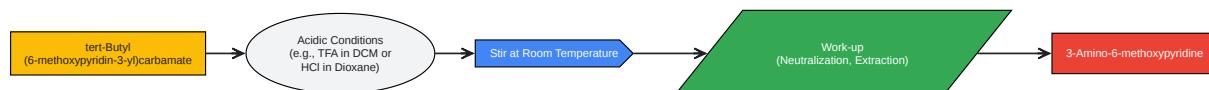
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Figure 1: IRAK4 Signaling Pathway

Experimental Protocols

The following protocols describe common transformations involving **tert-Butyl (6-methoxypyridin-3-yl)carbamate**.

The removal of the Boc protecting group is a crucial first step to unmask the amine functionality for subsequent reactions. This is typically achieved under acidic conditions.



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Figure 2: Boc Deprotection Workflow

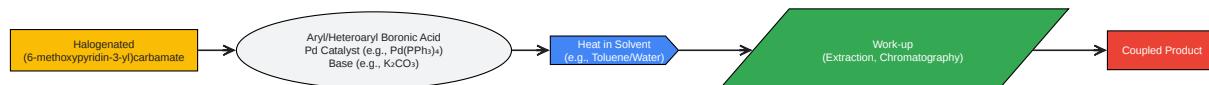
Protocol:

- Dissolve **tert-Butyl (6-methoxypyridin-3-yl)carbamate** (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
- Add the acidic reagent, for example, trifluoroacetic acid (TFA) (2-10 eq) dropwise at 0 °C. Alternatively, a solution of hydrogen chloride (HCl) in 1,4-dioxane (e.g., 4 M) can be used.
- Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, carefully neutralize the reaction mixture with a base such as saturated aqueous sodium bicarbonate solution.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 3-amino-6-methoxypyridine.

Quantitative Data for Boc Deprotection:

Acidic Reagent	Solvent	Temperature (°C)	Time (h)	Typical Yield (%)
Trifluoroacetic Acid (TFA)	Dichloromethane (DCM)	0 to RT	1-2	>95
4 M HCl in 1,4-Dioxane	1,4-Dioxane	RT	2-4	>95

The pyridine ring of the deprotected 3-amino-6-methoxypyridine can be further functionalized. For instance, if the pyridine ring is halogenated (e.g., at the 2- or 5-position), it can undergo Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl substituents.



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